Bivalirudin trifluoroacetate is classified as a small molecule and falls under the category of polypeptides, specifically organic compounds containing more than ten amino acid residues. Its systematic name reflects its complex structure, comprising various amino acids including D-phenylalanine, L-proline, L-arginine, and others . The molecular formula for bivalirudin trifluoroacetate is , with a molecular weight of approximately 2294.34 g/mol .
The synthesis of bivalirudin trifluoroacetate can be achieved through solid-phase peptide synthesis or a hybrid approach combining solid-phase and solution synthesis. The process typically involves the sequential assembly of amino acid residues on a resin support, where protecting groups are utilized to prevent unwanted reactions during synthesis. Coupling between peptide fragments occurs via activation of carboxyl groups, often employing coupling reagents or active esters .
The molecular structure of bivalirudin trifluoroacetate consists of a complex arrangement of amino acids forming a peptide chain that exhibits specific three-dimensional conformation critical for its biological activity. The compound's structure allows it to effectively bind to thrombin at both its catalytic site and anion-binding exosite, leading to its anticoagulant properties.
Bivalirudin trifluoroacetate undergoes several key reactions in its mechanism of action:
These reactions are crucial in understanding how bivalirudin exerts its therapeutic effects.
Bivalirudin exerts its anticoagulant effects by directly inhibiting thrombin through dual binding sites:
This mechanism leads to prolonged activated partial thromboplastin time and prothrombin time in patients, indicating effective anticoagulation . The reversible nature of this binding allows for controlled anticoagulation during medical procedures.
Bivalirudin trifluoroacetate is primarily used in clinical settings for:
Its specific mechanism as a direct thrombin inhibitor makes it a valuable tool in cardiovascular medicine, particularly in settings where traditional anticoagulants may pose risks due to adverse reactions .
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9